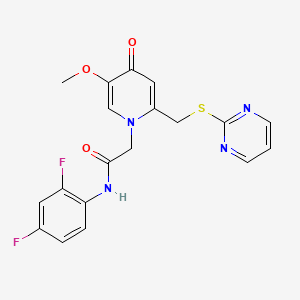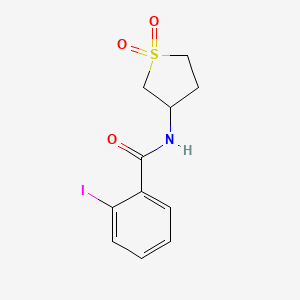![molecular formula C20H19ClFN3O2 B2668486 2-({1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380040-90-2](/img/structure/B2668486.png)
2-({1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including a piperidine ring, a pyridine ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyridine rings would give the molecule a certain degree of rigidity, while the nitrile group would introduce polarity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the piperidine ring could participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel pyridine derivatives have been synthesized for potential use in various chemical applications. For instance, synthesis methodologies have been developed for creating complex pyridine structures, highlighting their utility in chemical synthesis and drug development processes (Wu Feng, 2011).
Crystal Structure and Analysis
- The crystal structures of pyridine derivatives have been elucidated, providing insights into their molecular conformations and potential interactions with biological targets. This information is crucial for drug design, especially in identifying compounds with the potential to inhibit specific enzymes or receptors (M. Venkateshan et al., 2019).
Spectroscopic Properties
- The spectral properties of pyridine-based fluorophores have been investigated, revealing their potential applications in fluorescent materials and sensors. This research underscores the importance of pyridine derivatives in developing new materials for technological and biomedical applications (M. Danko et al., 2011).
Antimicrobial and Insecticidal Activities
- Pyridine derivatives have been evaluated for their antimicrobial and insecticidal properties, demonstrating their potential as new agents in combating microbial infections and pest infestations. Such studies contribute to the ongoing search for more effective and safer antimicrobial and pest control agents (E. A. Bakhite et al., 2014).
Molecular Docking and Biological Evaluation
- The biological activities of pyridine derivatives have been assessed through molecular docking studies, highlighting their potential as inhibitors of critical enzymes or proteins. This research is vital for the discovery of new therapeutics targeting various diseases, including cancer and infectious diseases (E. M. Flefel et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c21-17-2-1-3-18(22)16(17)11-20(26)25-8-5-14(6-9-25)13-27-19-10-15(12-23)4-7-24-19/h1-4,7,10,14H,5-6,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNVTXAYUXYRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2668403.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2668405.png)

![3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2668410.png)
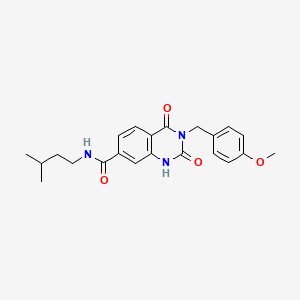
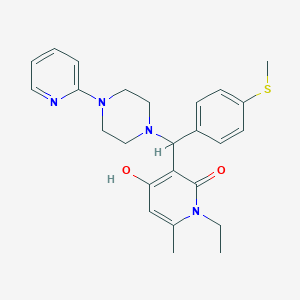
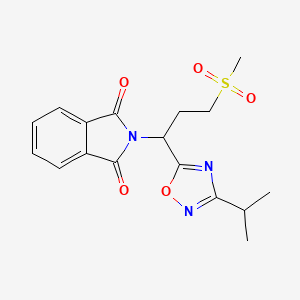
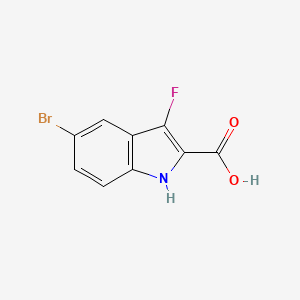
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2668420.png)

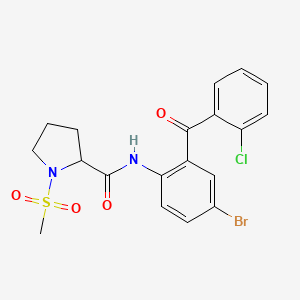
![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2668423.png)
